Urea, [(3-chlorophenyl)phenylmethyl]-
Description
Historical and Contemporary Significance of Substituted Urea (B33335) Derivatives in Chemical Research
The field of organic chemistry was fundamentally altered in 1828 when Friedrich Wöhler synthesized urea from inorganic precursors, challenging the prevailing theory of vitalism. wikipedia.orgscitepress.org This pivotal moment not only established a foundation for modern organic synthesis but also initiated extensive research into urea and its derivatives. nih.govureaknowhow.com Historically, this class of compounds quickly found applications, such as in the synthesis of barbituric acid from urea and malonic acid by Adolf Bayer in 1864. ureaknowhow.com
In contemporary science, substituted urea derivatives are recognized as "privileged structures" in medicinal chemistry and drug discovery. nih.gov Their significance stems from the unique properties of the urea functional group, which can act as both a hydrogen bond donor and acceptor, facilitating stable interactions with biological targets like enzymes and receptors. nih.govnih.govresearchgate.net This capability has led to the incorporation of the urea moiety into a vast number of bioactive compounds. acs.org
The applications of substituted ureas are diverse, spanning multiple industries. In pharmaceuticals, they are integral to the development of a wide array of therapeutic agents, including anticancer, antiviral (such as HIV-1 protease inhibitors), anticonvulsant, antibacterial, and antidiabetic drugs. nih.govresearchgate.netresearchgate.net The agrochemical industry utilizes urea derivatives as herbicides and plant growth regulators. researchgate.net Furthermore, they serve as important intermediates and building blocks in polymer chemistry, dye manufacturing, and as organocatalysts. researchgate.netresearchgate.net The sustained academic and industrial interest is evidenced by the continuous development of novel synthetic methodologies and the proliferation of patents and publications focused on this versatile class of compounds. frontiersin.org
Structural Classification and Unique Characteristics of Phenylmethyl-Substituted Urea Architectures
Substituted ureas can be broadly classified based on the nature and number of substituents on their nitrogen atoms. The subject of this article, Urea, [(3-chlorophenyl)phenylmethyl]-, falls into the category of unsymmetrically N,N'-disubstituted ureas. The core architecture is defined by a carbonyl group bonded to two nitrogen atoms, a structure that confers a degree of conformational rigidity due to the delocalization of nonbonded electrons from the nitrogen atoms into the carbonyl group. nih.gov
The phenylmethyl-substituted urea architecture possesses distinct characteristics:
Hydrogen Bonding: The N-H protons of the urea moiety are crucial for forming intermolecular and intramolecular hydrogen bonds. This is a key feature in drug-receptor interactions and influences the solid-state structure of these compounds. nih.govnih.govwikipedia.org
Electronic Effects: Substituents on the aromatic rings, such as the chloro group in the subject compound, can modulate the electronic properties of the molecule. Halogen atoms can alter the acidity of the N-H protons and participate in halogen bonding, potentially enhancing binding affinity to biological targets.
Conformational Preferences: For N,N'-diphenylureas, a trans,trans conformation is generally favored in both solution and solid states. nih.gov The introduction of a methyl group on the benzylidene carbon, as in the phenylmethyl structure, adds another layer of conformational complexity that can be crucial for biological activity.
The combination of a rigid hydrogen-bonding core with tunable lipophilic and electronic substituents makes phenylmethyl-substituted ureas versatile scaffolds for chemical and biological investigations. nih.govmdpi.com
Rationale for Focused Academic Inquiry into Urea, [(3-chlorophenyl)phenylmethyl]-
The specific academic interest in Urea, [(3-chlorophenyl)phenylmethyl]- arises from the strategic combination of its structural components, which are known to be relevant in medicinal chemistry and materials science. While comprehensive research dedicated solely to this exact molecule is not extensively documented in public literature, the rationale for its investigation can be inferred from studies on closely related analogues.
Scaffold for Bioactive Agents: The diaryl urea framework is a well-established pharmacophore in modern drug discovery, particularly in the development of kinase inhibitors for cancer therapy. frontiersin.orgasianpubs.org The compound combines a phenyl group and a 3-chlorophenyl group, a substitution pattern frequently explored in medicinal chemistry. The chlorine substituent is a common bioisostere for a methyl group and can enhance binding affinity through hydrophobic and halogen-bonding interactions, as well as improve metabolic stability. ontosight.aiontosight.ai Therefore, this compound represents a logical target for synthesis and screening in anticancer drug discovery programs. frontiersin.org
Intermediate in Organic Synthesis: Substituted ureas are valuable intermediates for the synthesis of more complex molecules, including various heterocyclic compounds. researchgate.netontosight.ai The specific reactivity of Urea, [(3-chlorophenyl)phenylmethyl]- could be exploited in multi-step synthetic pathways toward novel chemical entities.
Probing Structure-Activity Relationships (SAR): The synthesis and study of this compound contribute to the broader understanding of structure-activity relationships within the substituted urea class. By systematically modifying the substituents on the phenyl rings and the central methylidene carbon, researchers can map the structural requirements for a desired biological effect, such as the inhibition of a specific enzyme like soluble epoxide hydrolase (sEH), for which adamantyl-phenylmethyl-ureas have shown promise. mdpi.comresearchgate.net The 3-chloro substitution provides a key data point in such SAR studies.
The focused inquiry into Urea, [(3-chlorophenyl)phenylmethyl]- is thus driven by its potential as a bioactive molecule, its utility as a synthetic intermediate, and its value in elucidating the chemical principles that govern the function of substituted ureas.
Scope and Hierarchical Organization of the Research Outline
The scope of this article is to provide a detailed and scientifically grounded overview of the chemical compound Urea, [(3-chlorophenyl)phenylmethyl]-. The content is strictly confined to the chemical and structural aspects of the molecule and its parent class. The article is organized hierarchically, beginning with a broad introduction to the historical and contemporary importance of substituted urea derivatives in chemical research. It then specifies the structural classification and unique features of phenylmethyl-substituted ureas. Subsequently, it rationalizes the specific academic focus on Urea, [(3-chlorophenyl)phenylmethyl]-, before concluding with this outline of its scope and structure. All discussions related to dosage, administration, and adverse safety profiles are explicitly excluded to maintain a pure focus on the chemical sciences.
Chemical Data
Below are tables detailing the properties of the parent compound, Urea, and the subject compound, Urea, [(3-chlorophenyl)phenylmethyl]-.
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | CH₄N₂O | nih.gov |
| Molecular Weight | 60.06 g/mol | scitepress.org |
| Appearance | Solid odorless white crystals or pellets | nih.gov |
| Melting Point | 132-135 °C | nih.gov |
| Density | 1.335 g/cm³ | nih.gov |
| Compound | Molecular Formula | Molecular Weight (g/mol) | Known Properties |
|---|---|---|---|
| N,N'-Bis(3-chlorophenyl)urea | C₁₃H₁₀Cl₂N₂O | 285.14 | White crystalline solid, M.P. 140-142°C ontosight.ai |
| Urea, [(3-chlorophenyl)phenylmethyl]- | C₁₄H₁₃ClN₂O | 260.72 | Data not widely published; properties inferred from analogues. |
| (±)-1-((Adamantan-1-yl)(phenyl)methyl)-3-(3-chlorophenyl) urea | C₂₄H₂₇ClN₂O | 394.94 | Synthesized from isocyanate and 3-chloroaniline (B41212) mdpi.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[(3-chlorophenyl)-phenylmethyl]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O/c15-12-8-4-7-11(9-12)13(17-14(16)18)10-5-2-1-3-6-10/h1-9,13H,(H3,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQPUSIQKYOCUMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC(=CC=C2)Cl)NC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30386021 | |
| Record name | Urea, [(3-chlorophenyl)phenylmethyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30386021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117211-21-9 | |
| Record name | N-[(3-Chlorophenyl)phenylmethyl]urea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=117211-21-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Urea, [(3-chlorophenyl)phenylmethyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30386021 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategic Pathways to Phenylmethyl Substituted Urea Derivatives
Traditional Synthetic Approaches for Urea (B33335) Derivatives and Their Limitations
Traditional methods for synthesizing urea derivatives have been foundational in organic chemistry, primarily relying on highly reactive intermediates to construct the core carbamide structure.
Phosgene (B1210022) and Phosgene-Equivalent Mediated Syntheses (e.g., Triphosgene, N,N'-Carbonyldiimidazole (CDI))
The most classical method for preparing urea derivatives involves the reaction of amines with phosgene (COCl₂). nih.govrsc.org This process typically proceeds through an isocyanate intermediate, which is then trapped by a second amine to form the final urea product. nih.gov While effective for both symmetrical and unsymmetrical ureas, the extreme toxicity of gaseous phosgene and the generation of corrosive HCl byproducts present significant safety and environmental hazards. nih.govbeilstein-journals.orggoogle.com
These limitations spurred the development of safer, solid phosgene equivalents. rsc.org Triphosgene (bis(trichloromethyl) carbonate), a stable crystalline solid, serves as a safer alternative, releasing phosgene in situ. nih.govasianpubs.org Another widely used and even safer phosgene substitute is N,N'-Carbonyldiimidazole (CDI). nih.govrsc.org CDI is a commercially available, crystalline solid that reacts with amines to form an activated carbamoyl (B1232498) intermediate, which subsequently reacts with another amine to yield the urea. This method avoids the production of chlorinated byproducts, making it a more environmentally benign option. nih.gov
| Reagent | Formula | Physical State | Key Advantages | Key Disadvantages |
| Phosgene | COCl₂ | Gas | Highly reactive, low cost. | Extremely toxic, corrosive byproducts (HCl). nih.govbeilstein-journals.org |
| Triphosgene | C₃Cl₆O₃ | Solid | Safer to handle and store than phosgene. nih.govasianpubs.org | Releases toxic phosgene in situ. |
| CDI | C₇H₆N₄O | Solid | Non-toxic, crystalline, no chlorinated byproducts. nih.gov | Higher cost compared to phosgene. |
Isocyanate-Amine Coupling Mechanisms and Variants
The direct coupling of an isocyanate with a primary or secondary amine is one of the most straightforward and common methods for forming N,N'-disubstituted ureas. commonorganicchemistry.comontosight.ai The reaction is typically rapid and efficient, often proceeding at room temperature without the need for a catalyst or base. commonorganicchemistry.com This method's primary prerequisite is the availability of the corresponding isocyanate.
| Method | Starting Material | Key Reagents | Intermediate | Description |
| Direct Coupling | Isocyanate, Amine | None (solvent) | None | Direct nucleophilic addition of an amine to an isocyanate. commonorganicchemistry.com |
| Curtius Rearrangement | Carboxylic Acid | Diphenylphosphoryl azide (B81097) (DPPA) or NaN₃ | Acyl azide, Isocyanate | A carboxylic acid is converted to an acyl azide, which rearranges to an isocyanate and is trapped by an amine. nih.gov |
| Staudinger-Aza-Wittig | Alkyl Halide, Amine | NaN₃, PPh₃, CO₂ | Alkyl azide, Iminophosphorane | A tandem reaction where an azide reacts with a phosphine (B1218219) and CO₂ to form an isocyanate, which is then coupled with an amine. beilstein-journals.org |
Advanced and Sustainable Synthetic Strategies for Complex Substituted Ureas
In response to the growing demand for green and sustainable chemistry, modern synthetic strategies have focused on minimizing the use of hazardous reagents and maximizing atom economy. rsc.orgresearchgate.net
Catalytic Dehydrogenative Coupling for Urea Formation
A significant advancement in urea synthesis is the development of catalytic dehydrogenative coupling methods. These reactions construct the urea backbone by forming C-N bonds while releasing hydrogen gas as the sole byproduct, representing a highly atom-economical process. For instance, an iron-pincer complex has been shown to catalyze the dehydrogenative coupling of methanol (B129727) and primary amines to selectively form symmetrical ureas. nih.govrsc.orgosti.gov The proposed mechanism involves the initial dehydrogenation of methanol to formaldehyde, which is trapped by the amine to form a formamide (B127407). nih.gov This formamide intermediate is then further dehydrogenated to a transient isocyanate, which reacts with another equivalent of the amine to yield the urea product. nih.gov
Utilization of Carbon Dioxide (CO₂) as a C1 Synthon
The use of carbon dioxide (CO₂) as a C1 building block is a highly attractive strategy for sustainable chemical synthesis. researchgate.netrsc.org CO₂ is abundant, inexpensive, non-toxic, and a renewable carbon source. nih.govrsc.orgbeilstein-journals.org The direct synthesis of ureas from CO₂ and amines offers a green alternative to methods employing phosgene or its equivalents. nih.govnih.gov However, the thermodynamic stability and kinetic inertness of CO₂ pose significant challenges, often necessitating the use of catalysts and dehydration agents to drive the reaction to completion. nih.govresearchgate.net Various catalytic systems have been developed to facilitate this transformation, making it a viable route for the large-scale production of certain urea derivatives. rsc.orgresearchgate.net
Hypervalent Iodine Reagents in Unsymmetrical Urea Synthesis
Hypervalent iodine reagents have emerged as powerful tools in modern organic synthesis due to their mild nature and unique reactivity, often mimicking the properties of transition metals. nih.govyoutube.com For the synthesis of unsymmetrical ureas, hypervalent iodine(III) reagents, such as phenyliodine diacetate (PhI(OAc)₂), provide a metal-free approach. nih.gov This methodology facilitates the coupling of primary amides and amines under mild conditions. nih.gov The reaction is believed to proceed through a Hofmann-type rearrangement of the amide, mediated by the hypervalent iodine reagent, to generate an isocyanate intermediate in situ, which is then trapped by the amine. organic-chemistry.org This strategy is particularly valuable for the late-stage functionalization of complex molecules in drug discovery, where harsh conditions are not tolerated. nih.gov
| Reagent Class | Example Reagent | Starting Materials | Conditions | Key Advantage |
| Hypervalent Iodine(III) | Phenyliodine diacetate (PhI(OAc)₂) | Amide, Amine | Mild, Metal-free | Suitable for complex molecules and late-stage functionalization. nih.gov |
| Hypervalent Iodine(III) | Koser's Reagent ([Hydroxy(tosyloxy)iodo]benzene) | Varies | Mild oxidant | Versatile reagent for various oxidative transformations. researchgate.net |
Amide and Amine Coupling Reactions
The formation of the urea linkage through the coupling of amines and amides with a carbonyl source is a fundamental and widely utilized strategy. The most common method involves the reaction of an amine with an isocyanate. nih.gov For the synthesis of a compound like Urea, [(3-chlorophenyl)phenylmethyl]-, this can be achieved by reacting (3-chlorophenyl)phenylmethylamine with an appropriate isocyanate or by treating an amine with (3-chlorophenyl)phenylmethyl isocyanate.
Transition metal catalysis has emerged as a powerful tool for improving the efficiency and scope of urea synthesis. rsc.org For instance, palladium-catalyzed amidation allows for the coupling of aryl bromides and chlorides with aryl, benzyl (B1604629), and aliphatic ureas using specialized ligands like bipyrazole ligand (bippyphos). organic-chemistry.org This approach could be applied to couple a pre-formed urea with a (3-chlorophenyl)phenylmethyl halide. Another innovative method is the iron-catalyzed dehydrogenative coupling of methanol and primary amines, which proceeds through a formamide intermediate that is further dehydrogenated to a transient isocyanate. rsc.org This isocyanate then reacts with another amine equivalent to yield the urea product. rsc.org
The table below summarizes various coupling approaches for the synthesis of substituted ureas.
| Coupling Method | Reactants | Catalyst/Reagent | Key Features |
| Isocyanate Addition | Amine + Isocyanate | - | Direct and common method for unsymmetrical ureas. nih.gov |
| Palladium-Catalyzed Amidation | Urea + Aryl/Benzyl Halide | Palladium catalyst (e.g., with bippyphos ligand) | Couples pre-formed ureas with a range of halides. organic-chemistry.org |
| Dehydrogenative Coupling | Methanol + Primary Amine | Iron-pincer complex | Forms symmetrical ureas with H₂ as the only byproduct. rsc.org |
| Oxidative Carbonylation | Amine + Carbon Monoxide | Transition metal catalysts (Pd, Co, Ni, Ru, etc.) | Atom-economical but can require harsh conditions. nih.gov |
Rearrangement and Substitution Reactions (e.g., Hofmann Rearrangement)
Rearrangement reactions provide an alternative pathway to the isocyanate intermediates crucial for urea synthesis. The Hofmann rearrangement is a classic organic reaction that converts a primary amide into a primary amine with one fewer carbon atom via an isocyanate intermediate. wikipedia.orgmasterorganicchemistry.com This method can be adapted for urea synthesis by trapping the in-situ generated isocyanate with an amine. organic-chemistry.org
For instance, a primary amide can be treated with a reagent like phenyliodine diacetate (PIDA) or iodosylbenzene in the presence of an ammonia (B1221849) source. nih.govthieme-connect.com This induces a Hofmann rearrangement to form an isocyanate, which is then immediately trapped by ammonia to yield an N-substituted urea. thieme-connect.com This strategy avoids the direct handling of potentially hazardous isocyanates. The reaction mechanism involves the oxidation of the nitrogen atom, followed by the migration of the alkyl or aryl group from the carbonyl carbon to the nitrogen, leading to the formation of the isocyanate. wikipedia.orgslideshare.net
Other reagents, such as N-bromosuccinimide (NBS), can also be used to facilitate the Hofmann rearrangement, and the resulting isocyanate can be trapped with various nucleophiles, including amines, to form ureas. wikipedia.org
| Rearrangement | Starting Material | Key Reagent(s) | Intermediate | Product |
| Hofmann Rearrangement | Primary Amide | Phenyliodine diacetate (PIDA), Ammonia | Isocyanate | N-substituted Urea thieme-connect.com |
| Hofmann Rearrangement | Primary Amide | Bromine, NaOH | Isocyanate | Primary Amine (or trapped as Urea) masterorganicchemistry.com |
| Curtius Rearrangement | Acyl Azide | Heat | Isocyanate | Primary Amine (or trapped as Urea) masterorganicchemistry.com |
"On-Water" Reaction Environments for Urea Synthesis
The use of water as a reaction medium offers significant advantages in terms of sustainability, cost, and safety, aligning with the principles of green chemistry. "On-water" reactions for urea synthesis have been shown to be facile, sustainable, and chemoselective for producing unsymmetrical ureas from the reaction of isocyanates or thioisocyanates with amines. organic-chemistry.orgacs.org
In these reactions, the physical properties and solubility of the reactants in water play a crucial role in determining the reaction rate and selectivity. acs.org The process often allows for simple product isolation through filtration and enables the recycling of the water effluent, avoiding the use of toxic volatile organic compounds (VOCs). acs.org The hydrophobic and electron-withdrawing properties of substituents can enhance the efficacy of catalysts used in "on-water" asymmetric hydrogen-bonding catalysis, as demonstrated with proline-derived chiral ureas. researchgate.net Theoretical studies have also investigated the influence of water molecules on the kinetics of urea condensation reactions, highlighting that water can either increase or decrease reaction rates depending on temperature and concentration. researchgate.net
The key benefits of this approach include:
Sustainability: Avoids toxic organic solvents.
Simplicity: Often allows for easy product isolation by filtration.
Efficiency: Can lead to high yields and chemoselectivity. acs.org
Diastereoselective and Enantioselective Syntheses of Chiral Phenylmethyl-Substituted Ureas
The [(3-chlorophenyl)phenylmethyl] moiety contains a stereocenter, making the development of stereoselective synthetic methods crucial for accessing enantiomerically pure forms of the target urea. Enantioselective synthesis can be achieved through various strategies, including the use of chiral catalysts.
Chiral phosphoric acids, for example, have been successfully employed as catalysts in the enantioselective condensation of glyoxals and ureas to produce 5-monosubstituted hydantoins with high yields and enantioselectivities. nih.gov This type of catalysis could potentially be adapted for the synthesis of chiral ureas. The mechanism is believed to involve the face-selective protonation of a transient enol-type intermediate by the chiral acid. nih.gov
Another approach involves the use of chiral organocatalysts, such as proline-derived chiral ureas, which can act as bifunctional catalysts in asymmetric reactions. researchgate.net These catalysts can facilitate reactions through hydrogen bonding, demonstrating excellent catalytic efficiency and stereoselectivity. researchgate.net Biocatalytic methods, using engineered enzymes like myoglobin (B1173299) variants, are also emerging for asymmetric N-H carbene insertion reactions to form chiral amines, which are precursors to chiral ureas. rochester.edu
The table below outlines some strategies for achieving stereoselectivity.
| Strategy | Catalyst/Reagent Type | Example Application | Key Principle |
| Chiral Acid Catalysis | Chiral Phosphoric Acid | Enantioselective synthesis of hydantoins from glyoxals and ureas. nih.gov | Enantiodetermining protonation of a reaction intermediate. nih.gov |
| Chiral Organocatalysis | Proline-derived Chiral Urea | Asymmetric Michael addition reactions. researchgate.net | Bifunctional catalysis via hydrogen bonding to control stereochemistry. researchgate.net |
| Biocatalysis | Engineered Hemoproteins (e.g., Myoglobin) | Asymmetric N-H carbene insertion to form chiral amines. rochester.edu | Tuning the chiral environment around the enzyme's active site. rochester.edu |
Late-Stage Functionalization and Diversification of Pre-formed Urea Scaffolds
Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry and materials science that involves the modification of complex molecules at a late step in the synthesis. wikipedia.orgnyu.edu This approach allows for the rapid generation of a library of analogs from a common precursor, which is highly valuable for structure-activity relationship (SAR) studies. researchgate.net
For a pre-formed phenylmethyl-substituted urea scaffold, LSF could involve C-H functionalization reactions to introduce substituents onto the aromatic rings. wikipedia.org For example, a phenylmethyl urea could be synthesized first, and then the chloro- substituent could be introduced onto the phenyl ring in a subsequent step. This strategy avoids the need to synthesize each analog from the beginning.
The diversification of scaffolds can also be achieved by designing the initial urea with reactive functional groups that can be modified post-synthesis. For instance, resorbable poly(ester urea) scaffolds have been functionalized with peptides after the primary structure has been created, demonstrating the utility of post-modification. nih.gov This concept of modifying a core scaffold allows for the exploration of a wider chemical space and the fine-tuning of molecular properties. researchgate.netnih.gov
Key advantages of this approach include:
Diversity: Enables the creation of diverse molecular libraries from a common intermediate.
Flexibility: Allows for the introduction of functional groups that might not be compatible with the initial urea-forming reaction conditions.
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural and Conformational Analysis
NMR spectroscopy serves as a cornerstone for the structural elucidation of organic molecules, including substituted ureas like Urea (B33335), [(3-chlorophenyl)phenylmethyl]-. It provides detailed information on the atomic-level structure and dynamic processes within the molecule. While NMR has been utilized in the analysis of this compound, particularly for determining the diastereomeric ratio of derivatives, a detailed public repository of its complete spectral assignment is not widely available. nih.govresearchgate.net
One-dimensional ¹H and ¹³C NMR spectra provide fundamental information about the number and types of hydrogen and carbon atoms in a molecule. For Urea, [(3-chlorophenyl)phenylmethyl]-, the spectra would exhibit characteristic signals corresponding to the distinct chemical environments of its protons and carbons.
¹H NMR: The proton spectrum is expected to show distinct regions for the aromatic protons, the methine (CH) proton, and the urea (NH and NH₂) protons. The protons on the phenyl and 3-chlorophenyl rings would appear in the aromatic region (typically δ 7.0-7.5 ppm). The specific substitution pattern on the 3-chlorophenyl ring would create a unique set of multiplicities for its protons. The single methine proton, being adjacent to two aromatic rings and a nitrogen atom, would likely appear as a doublet downfield due to coupling with the neighboring NH proton. The urea protons (NH and NH₂) would appear as broader signals, with their chemical shifts being sensitive to solvent and concentration.
¹³C NMR: The carbon spectrum would show a characteristic signal for the carbonyl (C=O) carbon in the range of δ 155-160 ppm. The carbons of the two aromatic rings would generate a series of signals in the δ 120-145 ppm region, with the carbon atom bonded to chlorine showing a distinct chemical shift. The methine carbon would also be clearly identifiable.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Urea, [(3-chlorophenyl)phenylmethyl]-
| Atom Type | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
| Carbonyl (C=O) | - | 155 - 160 |
| Aromatic (C₆H₅, C₆H₄Cl) | 7.0 - 7.5 | 120 - 145 |
| Methine (CH) | 5.5 - 6.5 | 50 - 60 |
| Amide (NH) | 6.5 - 7.5 (broad) | - |
| Amine (NH₂) | 5.0 - 6.0 (broad) | - |
For an unambiguous assignment of all proton and carbon signals, especially in the crowded aromatic region, two-dimensional (2D) NMR techniques are indispensable. science.gov
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For Urea, [(3-chlorophenyl)phenylmethyl]-, COSY would be crucial for identifying adjacent protons, such as the coupling between the methine proton and the NH proton, and confirming the connectivity of protons within each aromatic ring.
HSQC (Heteronuclear Single Quantum Correlation): The HSQC spectrum correlates protons with their directly attached carbons (¹JCH). nih.gov This technique allows for the direct assignment of each carbon signal based on the chemical shift of the proton it carries, for example, linking the methine proton signal to the methine carbon signal. sdsu.edunih.gov
The urea functionality exhibits restricted rotation around the carbon-nitrogen (C-N) bonds due to the delocalization of the nitrogen lone pair electrons into the carbonyl group, creating partial double bond character. montana.educlaremont.edu This phenomenon can lead to the existence of different conformers that may interconvert at a rate observable on the NMR timescale.
Dynamic NMR (DNMR) is a technique used to study these types of exchange processes. By recording NMR spectra at various temperatures, it is possible to observe changes in the line shape of signals corresponding to the exchanging nuclei. montana.edu At low temperatures, the rotation is slow, and distinct signals for each conformer may be observed. As the temperature increases, the rate of rotation increases, causing the signals to broaden, coalesce into a single broad peak, and eventually sharpen into a time-averaged signal at higher temperatures. mdpi.com Analysis of these temperature-dependent line shapes allows for the calculation of the activation energy (ΔG‡), or rotational barrier, for the C-N bond rotation. For substituted ureas, these barriers are typically in a range that is readily studied by DNMR. claremont.edu
NMR spectroscopy is an exceptionally powerful tool for the differentiation of positional isomers, which possess the same molecular formula but differ in the substitution pattern on a structural moiety, such as an aromatic ring. oxinst.com For a compound like Urea, [(3-chlorophenyl)phenylmethyl]-, it is crucial to confirm the meta (3-chloro) substitution and distinguish it from the ortho (2-chloro) and para (4-chloro) isomers.
The ¹H NMR spectrum is particularly informative in this regard. The substitution pattern of the chlorine atom on the phenyl ring dictates the chemical shifts and, more importantly, the coupling patterns (splitting) of the remaining four aromatic protons. oxinst.com
3-chloro isomer (target): Would typically show four distinct signals in the aromatic region, often appearing as a singlet (or narrow triplet), a doublet, a triplet, and a doublet of doublets, depending on the specific coupling constants.
2-chloro isomer: Would also show four distinct signals, but their chemical shifts and coupling patterns would differ significantly from the 3-chloro isomer due to the proximity of the chlorine to the rest of the molecule.
4-chloro isomer: Would exhibit higher symmetry, resulting in only two signals in the aromatic region, each integrating to two protons and appearing as a distinct doublet (an AA'BB' system).
These unique spectral fingerprints allow for the unambiguous identification of the correct positional isomer without the need for derivatization. oxinst.com
Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Intermolecular Interaction Characterization
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and the nature of intermolecular forces, such as hydrogen bonding. whiterose.ac.uk For Urea, [(3-chlorophenyl)phenylmethyl]-, the spectra are dominated by vibrations associated with the urea moiety and the aromatic rings. The most studied vibration in ureas is the intense carbonyl stretching band, often referred to as the "amide I" band. nih.gov Other important bands include the N-H stretching and N-H deformation modes. whiterose.ac.uknih.gov
The position of the urea carbonyl (C=O) stretching absorption in the IR spectrum is exceptionally sensitive to its local chemical environment. researchgate.net Factors such as substitution on the nitrogen atoms, solvent effects, and particularly hydrogen bonding, can shift the C=O stretching frequency significantly. nih.govresearchgate.net This sensitivity makes it a powerful probe for studying molecular structure and intermolecular interactions.
In the solid state, substituted ureas typically engage in extensive intermolecular hydrogen bonding, where the N-H groups of one molecule act as hydrogen bond donors to the carbonyl oxygen of a neighboring molecule. This interaction weakens the C=O double bond, causing its stretching frequency to decrease (a redshift) compared to a "free" or non-hydrogen-bonded carbonyl group.
Research has identified several distinct carbonyl stretching bands in disubstituted ureas based on the nature of the hydrogen bonding: nih.gov
"Free" Carbonyl: Found around 1690 cm⁻¹, representing a C=O group not involved in hydrogen bonding.
"Disordered" Carbonyl: Observed around 1660 cm⁻¹, attributed to C=O groups participating in hydrogen bonds that are not in a highly organized, repeating network.
"Ordered" Carbonyl: Appears at a lower frequency, around 1635 cm⁻¹, corresponding to urea groups involved in well-defined, ordered hydrogen-bonded chains, which further weakens the C=O bond.
For Urea, [(3-chlorophenyl)phenylmethyl]-, the solid-state IR spectrum would be expected to show a prominent C=O stretching band in the hydrogen-bonded region, likely below 1660 cm⁻¹, reflecting its participation in intermolecular N-H···O=C hydrogen bonds.
Table 2: Typical Infrared Frequencies for Urea Carbonyl (C=O) Stretching
| State of Carbonyl Group | Typical Wavenumber (cm⁻¹) | Description |
| "Free" | ~1690 | Non-hydrogen-bonded C=O |
| "Disordered" | ~1660 | Disordered hydrogen-bonded C=O |
| "Ordered" | ~1635 | Ordered, aligned hydrogen-bonded C=O |
Characterization of N-H Stretching Modes and Hydrogen Bonding States
The urea moiety contains N-H bonds that are active in the infrared region and highly sensitive to their environment, especially with regard to hydrogen bonding. The N-H stretching vibrations, often referred to as "amide A" bands, typically appear above 3000 cm⁻¹. nih.gov In the solid state, substituted ureas extensively participate in intermolecular hydrogen bonding, where the N-H group acts as a hydrogen bond donor and the carbonyl oxygen (C=O) acts as an acceptor.
This N-H···O=C hydrogen bonding significantly influences the position and shape of the N-H stretching bands. Compared to a theoretical "free" N-H stretch, the involvement in hydrogen bonding causes a shift to lower wavenumbers (a redshift) and band broadening. nih.gov For Urea, [(3-chlorophenyl)phenylmethyl]-, strong intermolecular hydrogen bonds are expected, leading to N-H stretching absorptions in the 3200-3400 cm⁻¹ range. The presence of multiple or broadened peaks in this region can indicate different hydrogen bonding states or environments within the crystal lattice. The "amide II" band, which arises from N-H deformation coupled with C-N stretching, is also sensitive to hydrogen bonding, typically shifting to lower wavenumbers as the bond strength increases. nih.gov
Table 1: Expected Infrared Absorption Bands for the Urea Moiety This is an interactive data table. Click on a row to learn more about each vibrational mode.
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Description |
|---|---|---|
| N-H Stretch (Amide A) | 3200-3400 | Associated with the stretching of the N-H bonds. The position is highly sensitive to hydrogen bonding, shifting to lower frequencies when bonded. |
| C=O Stretch (Amide I) | 1615-1705 | Represents the stretching of the carbonyl double bond. Its frequency decreases with hydrogen bonding to the oxygen atom. nih.gov |
Spectroscopic Signatures of Substituted Phenyl and Chlorophenyl Moieties
The infrared spectrum of Urea, [(3-chlorophenyl)phenylmethyl]- is also defined by the vibrational modes of its aromatic rings. Both the phenyl and 3-chlorophenyl groups exhibit characteristic absorptions that confirm their presence and substitution pattern.
Key spectroscopic signatures include:
Aromatic C-H Stretching: Weak to medium bands appearing just above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹).
Aromatic C=C Stretching: A series of sharp bands of variable intensity in the 1450-1600 cm⁻¹ region, which are characteristic of the aromatic skeleton.
C-H Out-of-Plane Bending: Strong absorptions in the 690-900 cm⁻¹ range are highly diagnostic of the substitution pattern on the benzene (B151609) rings. A monosubstituted phenyl ring typically shows strong bands around 690-710 cm⁻¹ and 730-770 cm⁻¹. A meta-disubstituted (1,3-substituted) ring, like the 3-chlorophenyl moiety, exhibits characteristic bands in this region as well.
C-Cl Stretching: A strong band corresponding to the carbon-chlorine stretch is expected, typically appearing in the 600-800 cm⁻¹ range.
Table 2: Characteristic Infrared Absorptions for Phenyl and Chlorophenyl Groups This is an interactive data table. Click on a row to learn more about each absorption.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Phenyl/Chlorophenyl | Aromatic C-H Stretch | 3030-3100 |
| Phenyl/Chlorophenyl | Aromatic C=C Stretch | 1450-1600 |
| Phenyl | C-H Out-of-Plane Bend | 690-710 and 730-770 |
| 3-Chlorophenyl | C-H Out-of-Plane Bend | ~780 and ~880 |
Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathways
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elucidating the structure of compounds through the analysis of their fragmentation patterns. For Urea, [(3-chlorophenyl)phenylmethyl]-, with a calculated molecular formula of C₁₄H₁₃ClN₂O, the expected monoisotopic mass is approximately 260.07 Da.
High-Resolution Electrospray Ionization Tandem Mass Spectrometry (ESI-HR-MS/MS) for Precise Characterization
High-resolution electrospray ionization tandem mass spectrometry (ESI-HR-MS/MS) is the definitive method for the characterization of substituted ureas. nih.gov This technique allows for the generation of protonated molecules, [M+H]⁺, in the gas phase with minimal initial fragmentation. The high resolution of the mass analyzer provides a precise mass measurement of this parent ion, allowing for the confirmation of its elemental composition to within a few parts per million (ppm). researchgate.net
Subsequent fragmentation of the isolated [M+H]⁺ ion via collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS) generates a unique fragmentation spectrum. This spectrum serves as a molecular fingerprint, providing detailed structural information and confirming the connectivity of the atoms within the molecule. nih.govresearchgate.net
Elucidation of Diagnostic Fragment Ions for Substituted Urea Identification
The fragmentation of protonated substituted ureas is often characterized by specific bond cleavages that yield diagnostic product ions. nih.gov For Urea, [(3-chlorophenyl)phenylmethyl]-, the most likely and informative fragmentation pathway involves the cleavage of the C-N bond between the chiral benzylic carbon and the urea nitrogen.
This cleavage can result in several key fragment ions depending on where the charge is retained:
Formation of the Benzhydryl Cation: Cleavage can produce the stable [(3-chlorophenyl)phenylmethyl]⁺ cation. The isotopic pattern of this fragment, due to the presence of chlorine (³⁵Cl and ³⁷Cl), would be a definitive indicator of its composition.
Cleavage with Elimination of Isocyanate: A characteristic fragmentation pathway for ureas involves the cleavage of a C-N bond with the elimination of an isocyanate moiety (R-N=C=O). nih.govnih.gov This helps to identify the substituents on the urea nitrogens.
Amine Formation: Another common pathway is the formation of a protonated amine fragment following the cleavage of the urea structure.
These fragmentation patterns allow for the unambiguous identification of the compound and can be used to distinguish it from structural isomers. nih.govnih.gov
Table 3: Plausible Diagnostic Fragment Ions for Urea, [(3-chlorophenyl)phenylmethyl]- in ESI-MS/MS This is an interactive data table. Click on a row to learn more about each fragment.
| Proposed Fragment Ion | m/z (for ³⁵Cl) | Proposed Structure/Formula | Fragmentation Pathway |
|---|---|---|---|
| [M+H]⁺ | 261.08 | [C₁₄H₁₄ClN₂O]⁺ | Protonated parent molecule. |
| [(3-chlorophenyl)phenylmethyl]⁺ | 201.05 | [C₁₃H₁₀Cl]⁺ | Cleavage of the benzylic C-N bond with charge retention on the hydrocarbon fragment. |
| [H₂N-C(=O)-NH₂]⁺ | 61.03 | [CH₅N₂O]⁺ | Fragment corresponding to the protonated core urea structure after loss of the substituent. |
X-ray Diffraction Analysis for Solid-State Molecular and Supramolecular Structures
While a specific crystal structure for Urea, [(3-chlorophenyl)phenylmethyl]- is not publicly available, its solid-state and supramolecular architecture can be confidently predicted based on X-ray diffraction studies of closely related analogues, such as 1-(2-chlorophenyl)-3-(p-tolyl)urea and N,N′-Bis(4-chlorophenyl)urea. researchgate.netresearchgate.net
Single-crystal X-ray diffraction would reveal the precise molecular geometry, including bond lengths, bond angles, and torsional angles, confirming the connectivity established by other spectroscopic methods. For substituted ureas, the solid-state structure is overwhelmingly dictated by the formation of robust intermolecular hydrogen bonds.
Table 4: Typical Crystallographic Parameters for Analogous Diaryl Urea Compounds This is an interactive data table. Click on a row to learn more about each parameter.
| Parameter | Typical Value/System | Significance |
|---|---|---|
| Crystal System | Monoclinic | Describes the basic shape of the unit cell. researchgate.net |
| Space Group | P2₁/c | Defines the symmetry elements within the unit cell. P2₁/c is very common for organic molecules. researchgate.net |
| Z (Molecules per unit cell) | 4 | Indicates the number of molecules that constitute the asymmetric unit. researchgate.net |
| Hydrogen Bonding Motif | N-H···O=C | The primary interaction responsible for the supramolecular assembly, typically forming chains or sheets. researchgate.net |
Theoretical and Computational Investigations of Urea, 3 Chlorophenyl Phenylmethyl
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the electronic characteristics that govern the behavior of Urea (B33335), [(3-chlorophenyl)phenylmethyl]-. These methods provide a detailed picture of the molecule's geometry, energy, and the distribution of its electrons.
Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. For derivatives of urea, DFT calculations, often employing basis sets like B3LYP/6-31G(d,p), are utilized to predict bond lengths, bond angles, and dihedral angles. These calculations are crucial for understanding the steric and electronic effects of the (3-chlorophenyl)phenylmethyl substituent on the urea backbone.
The energy landscape of the molecule can also be mapped using DFT. This involves calculating the molecule's energy in various conformations to identify the global minimum (the most stable state) and other local minima. The energy barriers between these conformations determine the molecule's flexibility and how easily it can change shape. Computational studies on similar phenyl-urea derivatives have been effectively used to analyze their structural parameters. academicjournals.orgtsijournals.com
Table 1: Predicted Geometrical Parameters for Urea, [(3-chlorophenyl)phenylmethyl]- using DFT
| Parameter | Predicted Value |
|---|---|
| C=O Bond Length | ~1.25 Å |
| C-N Bond Lengths (Amide) | ~1.38 Å |
| N-C (Aryl/Benzyl) Bond Lengths | ~1.42 - 1.45 Å |
| C-Cl Bond Length | ~1.75 Å |
| N-C-N Bond Angle | ~118° |
| C-N-H Bond Angles | ~120° |
Note: These are representative values based on DFT studies of structurally similar substituted ureas.
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity. wikipedia.orgnumberanalytics.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO's energy indicates its ability to accept electrons (electrophilicity).
The energy gap between the HOMO and LUMO is a critical parameter that helps characterize the chemical reactivity and kinetic stability of a molecule. acadpubl.eumalayajournal.org A smaller HOMO-LUMO gap suggests higher reactivity. In molecules containing chlorophenyl groups, the HOMO is often localized on the phenyl ring, while the LUMO can be distributed across the substituted ring and other parts of the molecule. acadpubl.eumalayajournal.org This distribution of charge density indicates that these are the most probable sites for chemical reactions. nih.gov
Table 2: Calculated Frontier Orbital Energies and Reactivity Descriptors
| Parameter | Representative Value |
|---|---|
| HOMO Energy | -5.0 to -6.0 eV |
| LUMO Energy | -1.0 to -2.0 eV |
| HOMO-LUMO Energy Gap (ΔE) | 3.0 to 5.0 eV |
| Electronegativity (χ) | 3.0 to 4.0 eV |
| Chemical Hardness (η) | 1.5 to 2.5 eV |
| Global Electrophilicity Index (ω) | ~2.0 to 3.5 eV |
Note: Values are illustrative and based on DFT calculations for analogous aromatic and chloro-substituted organic molecules. acadpubl.eumalayajournal.orgresearchgate.net
The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. acadpubl.eumalayajournal.org It is used to predict how a molecule will interact with other molecules, particularly in identifying sites for electrophilic and nucleophilic attack. nih.gov
In the framework of Urea, [(3-chlorophenyl)phenylmethyl]-, the MEP surface would show regions of negative potential (typically colored red or yellow) and positive potential (blue or green). The oxygen atom of the carbonyl group is expected to be a site of high negative potential, making it a likely target for electrophiles. Conversely, the hydrogen atoms on the urea nitrogen atoms would exhibit positive potential, indicating their susceptibility to nucleophilic attack. The chlorophenyl and phenyl rings will also have distinct patterns of charge distribution due to the interplay of inductive and resonance effects of the substituents.
Molecular Dynamics Simulations for Conformational Dynamics and Solution Behavior
While quantum chemical calculations are excellent for studying static properties, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time. MD simulations can model the conformational changes of Urea, [(3-chlorophenyl)phenylmethyl]- in different environments, such as in a solvent like water or an organic solvent.
These simulations provide insights into the flexibility of the molecule, the stability of different conformations, and the interactions with surrounding solvent molecules. For instance, MD can reveal how the phenyl and chlorophenyl groups rotate and how intramolecular hydrogen bonding might influence the molecule's shape. Studies on diaryl urea derivatives have used MD simulations to investigate their binding dynamics in various environments. nih.govresearchgate.netnih.gov This information is crucial for understanding how the molecule behaves in a realistic chemical or biological setting.
Reaction Mechanism Studies and Potential Energy Surfaces for Urea Formation and Degradation
Computational chemistry is also a powerful tool for investigating the mechanisms of chemical reactions. By calculating the potential energy surface (PES) for a reaction, chemists can identify the transition states and intermediates involved, and determine the energy barriers that control the reaction rate.
Theoretical studies have extensively investigated the thermal decomposition of urea and its derivatives. nih.gov For substituted ureas, a common unimolecular decomposition pathway is a four-center pericyclic reaction. This process involves the transfer of a hydrogen atom from a nitrogen atom to the other nitrogen, leading to the cleavage of a C-N bond and the formation of an isocyanate and an amine. nih.gov
In the case of Urea, [(3-chlorophenyl)phenylmethyl]-, this would lead to the formation of (3-chlorophenyl)phenylmethylamine and isocyanic acid, or phenyl isocyanate and N-(3-chlorobenzyl)amine, depending on which C-N bond is broken. Computational studies can predict which of these pathways is more favorable by calculating the activation energies for each. These calculations have shown that such pericyclic reactions are generally more favorable than initial bond fissions. nih.gov
Table 3: Potential Unimolecular Decomposition Products
| Reactant | Pathway | Products |
|---|---|---|
| Urea, [(3-chlorophenyl)phenylmethyl]- | A | (3-chlorophenyl)(phenyl)methanamine + Isocyanic acid |
| Urea, [(3-chlorophenyl)phenylmethyl]- | B | Phenyl isocyanate + 1-(3-chlorophenyl)methanamine |
Note: The favorability of each pathway would be determined by the calculated activation energies from potential energy surface studies. nih.gov
Exploration of Pericyclic Reactions and Intramolecular Hydrogen Transfer
Computational studies on urea derivatives have provided insights into potential reaction pathways, including pericyclic reactions and intramolecular hydrogen transfer events. While specific research on Urea, [(3-chlorophenyl)phenylmethyl]- is not extensively documented in this context, theoretical models of related urea-based systems can offer valuable predictions. Pericyclic reactions, which proceed through a cyclic transition state, and intramolecular hydrogen transfers are fundamental processes in organic chemistry. The presence of the bulky and electronically influential (3-chlorophenyl)phenylmethyl group is expected to introduce significant steric and electronic effects that would dictate the feasibility and energetics of such reaction pathways. Theoretical calculations would be essential to map the potential energy surface, locate transition states, and determine the activation barriers for these transformations.
Computational Validation of Synthetic Reaction Mechanisms
Hydrogen Bonding Analysis and Quantitative Interaction Energies
Hydrogen bonding plays a crucial role in determining the structure and properties of urea-containing molecules in both solid and solution phases. researchgate.netrsc.org The urea moiety features both hydrogen bond donors (the N-H groups) and a hydrogen bond acceptor (the carbonyl oxygen), enabling the formation of robust hydrogen-bonded networks. mdpi.comwikipedia.org
Elucidation of Intramolecular and Intermolecular Hydrogen Bonding Networks
In the solid state, urea and its derivatives typically form extensive intermolecular hydrogen bonds. For instance, in a related compound, N,N′-Bis(4-chlorophenyl)urea, the two –NH– fragments of one molecule form hydrogen bonds to the C=O fragment of an adjacent molecule, resulting in a linear hydrogen-bonded chain. nih.gov This type of intermolecular interaction is a common feature in the crystal structures of substituted ureas.
Computational methods can be employed to calculate the energies of these hydrogen bonds, providing a quantitative measure of their strength. The table below illustrates typical hydrogen bond distances observed in a related chlorophenyl urea derivative, which provides a basis for understanding the interactions that could be present in Urea, [(3-chlorophenyl)phenylmethyl]-.
| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | **D-H···A (°) ** |
| N-H···O=C | 0.88 | 1.98 | 2.845 | 168 |
Data adapted from a study on a related chlorophenyl urea compound. nih.gov
Intramolecular hydrogen bonds are also a possibility, particularly in molecules with flexible conformations. In Urea, [(3-chlorophenyl)phenylmethyl]-, the relative orientation of the phenyl and 3-chlorophenyl rings could potentially allow for weak intramolecular interactions, although these are generally less significant than the strong intermolecular hydrogen bonds formed by the urea group itself.
Impact of Substituents (e.g., Chlorophenyl) on Hydrogen Bond Donor/Acceptor Strengths
The electronic nature of substituents on the urea nitrogen atoms can significantly influence the hydrogen bonding properties of the molecule. Electron-withdrawing groups, such as the chlorophenyl group, are known to increase the acidity of the N-H protons, thereby enhancing their strength as hydrogen bond donors. rsc.orgnih.gov This effect arises from the inductive withdrawal of electron density from the N-H bond, which increases its polarity.
Studies on various substituted ureas have demonstrated a clear correlation between the electron-withdrawing nature of the substituent and the strength of the hydrogen bonds formed. mdpi.com For example, the introduction of halogen atoms on the phenyl ring of a phenylurea derivative has been shown to enhance its intermolecular hydrogen bond donor character. rsc.org This principle suggests that the 3-chlorophenyl substituent in Urea, [(3-chlorophenyl)phenylmethyl]- would lead to stronger hydrogen bonding interactions compared to an unsubstituted phenylurea analogue. The increased acidity of the N-H protons enhances their interaction with hydrogen bond acceptors, leading to more stable hydrogen-bonded assemblies.
Supramolecular Chemistry and Crystal Engineering of Phenylmethyl Urea Derivatives
Principles of Self-Assembly in Urea-Based Supramolecular Systems
Self-assembly is the spontaneous organization of molecules into ordered structures through non-covalent interactions. researchgate.net In urea-based systems, this process is predominantly driven by the unique structural and electronic properties of the urea (B33335) functional group (-NH-CO-NH-).
The key principles governing this assembly include:
Hydrogen Bonding: The urea group is an exceptional hydrogen-bonding motif. It possesses two hydrogen bond donors (the N-H protons) and a strong hydrogen bond acceptor (the carbonyl oxygen). This arrangement facilitates the formation of strong, directional, and predictable intermolecular N-H···O=C hydrogen bonds. researchgate.netuni.lu The energy of these interactions is significant, often calculated to be around 44.8 kJ·mol⁻¹ for a ribbon-like structure, ensuring the stability of the resulting assemblies. researchgate.net
The α-Tape Motif: Symmetrically disubstituted ureas frequently self-assemble into one-dimensional chains or tapes, often referred to as the α-tape motif. sigmaaldrich.com In this arrangement, each urea molecule forms bifurcated hydrogen bonds with two neighboring molecules, creating a robust, linear supramolecular polymer. researchgate.net This predictable pattern is a cornerstone of crystal engineering with ureas. mdpi.com
Planarity and π-π Stacking: The urea group is highly planar, which facilitates close packing in the solid state. When aromatic substituents, such as phenyl groups, are attached to the urea core, π-π stacking interactions between these rings can provide additional stabilization to the self-assembled structure, working in concert with hydrogen bonding. researchgate.net
| Interaction Type | Description | Role in Urea Self-Assembly |
|---|---|---|
| Hydrogen Bonding (N-H···O=C) | Strong, directional interaction between a hydrogen atom on a nitrogen and a carbonyl oxygen. | Primary driving force for self-assembly; forms predictable chains and networks. uni.luresearchgate.net |
| π-π Stacking | Attractive interaction between the electron clouds of aromatic rings. | Provides additional stability when aromatic substituents are present, influencing crystal packing. researchgate.net |
| Van der Waals Forces | Weak, short-range forces arising from temporary fluctuations in electron density. | Contribute to the overall cohesion and dense packing of molecules in the solid state. researchgate.net |
| Hydrophobic Interactions | Tendency of nonpolar groups to aggregate in aqueous environments. | Important for the assembly of amphiphilic urea derivatives in water to form gels or micelles. researchgate.net |
Design and Construction of Supramolecular Architectures
The predictability of the urea hydrogen bond allows for the rational design and construction of complex supramolecular architectures with tailored properties. sigmaaldrich.comnih.gov
The field of crystal engineering leverages the understanding of intermolecular interactions to design new materials with desired structures. With urea derivatives, the goal is often to control the assembly beyond the one-dimensional α-tape. This can be achieved by introducing other functional groups that can form competing or complementary hydrogen bonds. For instance, combining urea moieties with carboxylic acid groups has been used to create orthogonal hydrogen-bonded networks, where urea-urea chains are linked by carboxylic acid dimers. The rational design of these networks is fundamental to creating porous crystalline solids and other functional materials. epa.govsigmaaldrich.com
Urea derivatives are highly effective as low-molecular-weight gelators (LMWGs), capable of forming supramolecular gels in various solvents. nih.govresearchgate.net This process occurs when the urea molecules self-assemble into extended, one-dimensional fibrous networks. nih.govnih.gov These fibers then entangle and immobilize solvent molecules, leading to the formation of a gel. researchgate.net
The gelation ability is highly dependent on the molecular structure. For example, C₃-symmetric tris-urea compounds have been shown to be excellent gelators for a wide range of solvents, from organic liquids to water. researchgate.netnih.gov The self-assembly process can be triggered by changes in temperature, pH, or other external stimuli, making these gels responsive or "smart" materials. researchgate.net This hierarchical self-assembly from molecules to nanofibers to a macroscopic gel is a hallmark of urea-based soft materials.
Beyond extended networks, urea functionalities can be incorporated into molecules designed to form discrete, closed-surface assemblies like capsules. researchgate.net By designing molecules with specific geometries, researchers can direct the self-assembly process to form dimers, trimers, or higher-order oligomers held together by a defined number of urea-urea hydrogen bonds.
These supramolecular capsules possess an inner cavity that can encapsulate guest molecules, effectively acting as artificial host systems. This host-guest chemistry is driven by the size, shape, and chemical complementarity between the host capsule and the guest molecule. Such systems have been explored for applications in catalysis, where the capsule acts as a nanoreactor, and in molecular recognition. researchgate.net
Cocrystallization Studies with [(3-chlorophenyl)phenylmethyl]-Urea Derivatives
Cocrystallization is a technique used to design multi-component crystalline solids by combining two or more different molecules in a single crystal lattice through non-covalent interactions. Urea is an excellent and widely used coformer due to its strong hydrogen bonding capabilities, making it a prime candidate for forming stable cocrystals with active pharmaceutical ingredients (APIs) and other organic molecules. While specific cocrystallization studies on Urea, [(3-chlorophenyl)phenylmethyl]- are not extensively documented in publicly available literature, the principles governing its behavior can be inferred from studies on related compounds.
The formation and stability of cocrystals involving phenylmethyl urea derivatives are significantly influenced by the nature and position of substituents on the aromatic rings. In the case of Urea, [(3-chlorophenyl)phenylmethyl]-, both the phenyl group and the 3-chlorophenyl group play critical electronic and steric roles.
Electronic Effects: The presence of an electron-withdrawing chlorine atom on the phenyl ring is known to increase the acidity of the urea N-H protons. nih.gov This enhanced acidity makes the urea a stronger hydrogen bond donor, which can lead to more stable hydrogen bonds in a cocrystal structure. Quantum-chemical analyses have shown that electron-withdrawing substituents on the aryl groups of ureas generally enhance their hydrogen-bond donor strength. nih.gov
Steric Effects: The bulky (phenyl)(3-chlorophenyl)methyl group introduces significant steric hindrance. This bulk can disrupt the typical planar, tape-like packing of simple diaryl ureas and influence which crystalline form (polymorph) or cocrystal is favored. Steric factors can sometimes override purely electronic trends, leading to unexpected hydrogen bonding patterns. nih.gov
A case study of a related compound, 1-(2-chlorophenyl)-3-(p-tolyl)urea , provides insight into the crystal structure of chlorophenyl-containing ureas. In its crystal, intermolecular N-H···O hydrogen bonds link the molecules into chains, a common motif for ureas. The dihedral angle between the chlorophenyl group and the urea plane is a critical parameter, influencing how the molecules pack together. uni.lu
| Interaction (D–H···A) | D-H (Å) | H···A (Å) | D···A (Å) | D–H···A (°) |
|---|---|---|---|---|
| N1–H1···O1 | 0.860 | 2.174 | 3.003 | 150.0 |
| N2–H2A···O1 | 0.860 | 2.025 | 2.871 | 155.4 |
The combination of these electronic and steric factors dictates the "supramolecular synthon" preference—the specific, reliable pattern of non-covalent interactions that the molecule will form. For a derivative like Urea, [(3-chlorophenyl)phenylmethyl]-, the interplay between its enhanced hydrogen-donating ability (due to the chloro-substituent) and the steric demands of its large substituent would be the primary determinant in its ability to form stable and predictable cocrystals. epa.gov
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Modulation of Supramolecular Interactions through Steric and Electronic Effects of Substituents
General principles governing the supramolecular behavior of phenylmethyl urea derivatives, including the influence of substituents and solvents on hydrogen bonding and crystal packing, are well-documented in chemical literature. However, applying this general knowledge would not meet the strict requirement to focus solely on "Urea, [(3-chlorophenyl)phenylmethyl]-" and would amount to speculation rather than a scientifically accurate report on this specific molecule.
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Non Biological Applications in Materials Science and Catalysis
Applications in Polymer Chemistry and Advanced Materials
No specific studies detailing the use of Urea (B33335), [(3-chlorophenyl)phenylmethyl]- in polymer chemistry or the development of advanced materials were identified.
Role as Catalysts and Organocatalysts
No literature was found that describes or evaluates the catalytic or organocatalytic activity of Urea, [(3-chlorophenyl)phenylmethyl]-.
Hydrogen Bond Donor Catalysis in Organic Reactions
While urea and its derivatives are well-established as hydrogen-bond donor organocatalysts, there are no specific studies that investigate Urea, [(3-chlorophenyl)phenylmethyl]- for this purpose. The catalytic activity of ureas stems from their ability to activate electrophiles through hydrogen bonding, facilitating various organic reactions. mdpi.comrsc.orgresearchgate.net Research has focused on other derivatives, often bifunctional molecules, to achieve high efficiency and enantioselectivity, but none have utilized the [(3-chlorophenyl)phenylmethyl]- substituent. mdpi.com
Sensing and Molecular Recognition Platforms
No publications were found detailing the application of Urea, [(3-chlorophenyl)phenylmethyl]- in the development of chemical sensors or molecular recognition platforms. The urea group's capacity for forming strong and specific hydrogen bonds makes it a valuable component in designing receptors for anions and neutral molecules. nih.govresearchgate.net This property is exploited in urea-functionalized MOFs for sensing nitroaromatic compounds and in various other molecular recognition systems. researchgate.netmdpi.com Despite this, the specific compound Urea, [(3-chlorophenyl)phenylmethyl]- has not been explored in this context.
Design of Anion Receptors based on Substituted Urea Scaffolds
The urea moiety is a highly effective and widely used functional group in the design of synthetic neutral anion receptors. This efficacy stems from the two polarized N-H fragments, which are capable of forming strong and directional hydrogen bonds with anionic guests. rsc.org These N-H groups can act as a "chelate" for spherical anions or donate two parallel hydrogen bonds to the oxygen atoms of oxoanions like carboxylates. rsc.orgresearchgate.net
The design of these receptors involves attaching the urea core to various organic scaffolds, which pre-organize the N-H donors into a cavity that is complementary in size and geometry to a target anion. acs.orgnih.gov The binding affinity and selectivity can be finely tuned by modifying the substituents on the urea's nitrogen atoms. For instance, attaching electron-withdrawing groups to aryl rings on the urea scaffold increases the acidity of the N-H protons, thereby enhancing their hydrogen-bonding capability and leading to stronger anion binding. nih.gov
In the case of Urea, [(3-chlorophenyl)phenylmethyl]-, the presence of the electron-withdrawing 3-chlorophenyl group is expected to enhance the hydrogen-bond donating strength of the adjacent N-H proton. Research on analogous receptors, such as those functionalized with iodophenyl or nitrophenyl groups, has demonstrated strong binding affinities for anions like fluoride, acetate, and bicarbonate. rsc.orgrsc.org The bulky (phenylmethyl) group on the other nitrogen atom would provide steric influence, helping to define the shape and size of the binding pocket.
The binding affinities for a selection of urea-based anion receptors with various anions are presented below, illustrating the effect of different substituents on recognition properties.
Table 1: Anion Binding Constants (Ka in M-1) for Selected Urea-Based Receptors
Receptor Compound Anion Solvent Binding Constant (Ka in M-1) Reference 1,3-Alternate pillar nih.govarene with urea groups Fluoride (F⁻) Chloroform 4.65 x 10⁴ researchgate.net 1,2-Alternate pillar nih.govarene with urea groups Fluoride (F⁻) Chloroform 8.21 x 10³ researchgate.net Bis-urea receptor with meta-nitro groups Acetate (OAc⁻) Not Specified High Affinity (ΔH° = -27.73 kJ mol⁻¹) Simple iodophenyl urea receptor (L1) Bicarbonate (HCO₃⁻) DMSO-d₆ Strong Binding Observed semanticscholar.org
Emerging Non-Biological Applications
Urea (CO(NH₂)₂) has been identified as a promising hydrogen storage material and carrier due to its high hydrogen content (6.7% by weight), widespread availability, low cost, and non-toxic nature. mdpi.comrsc.orgresearchgate.net Unlike many other hydrogen carriers, urea is stable, easy to transport, and can be stored safely in a solid, crystallized form. mdpi.comresearchgate.net The primary focus of research in this area is not on complex substituted ureas, but on developing efficient methods to release hydrogen from urea itself.
The most explored method is urea electrolysis, where the urea oxidation reaction (UOR) at the anode is coupled with the hydrogen evolution reaction (HER) at the cathode. uh2.eu This process is more energy-efficient and economical than conventional water electrolysis because the thermodynamic potential required to oxidize urea is significantly lower than that required to oxidize water. uh2.eursc.org A key challenge remains the development of low-cost, highly efficient, and selective electrocatalysts that promote the oxidation of urea over the competing water oxidation reaction. uh2.euyoutube.com
While specific studies on Urea, [(3-chlorophenyl)phenylmethyl]- for hydrogen storage are not available, the field's current trajectory is centered on utilizing unmodified urea from industrial and waste sources rather than synthesizing complex derivatives for this purpose. rsc.org
Table 2: Comparison of Potential Hydrogen Carriers
Compound Hydrogen Content (wt. %) State at STP Key Advantages Key Challenges Reference Urea 6.7% Solid Non-toxic, stable, low-cost, high water solubility Requires efficient catalysts for H₂ release (electrolysis) [4, 7] Ammonia (B1221849) 17.6% Gas High H₂ density, carbon-free Toxic, requires high pressure or cryogenic storage nih.gov Methanol (B129727) 12.6% Liquid Liquid fuel, established infrastructure Toxic, lower H₂ content than ammonia nih.gov Cyclohexane 7.2% Liquid High H₂ density, relatively safe Endothermic dehydrogenation requires high temperature nih.gov
Urea and its organic derivatives are recognized as effective corrosion inhibitors for various metals and alloys, particularly for steel in acidic environments. nih.govmdpi.comresearchgate.net The inhibition mechanism relies on the adsorption of the organic molecules onto the metal surface, forming a protective film that isolates the metal from the corrosive medium. nih.govnih.gov This adsorption is facilitated by the presence of heteroatoms (like nitrogen and oxygen in the urea group) with lone pairs of electrons and π-electrons from aromatic rings, which can interact with the vacant d-orbitals of the metal. nih.gov
The molecular structure of Urea, [(3-chlorophenyl)phenylmethyl]- contains all the necessary features for a potent corrosion inhibitor:
Urea Moiety: The nitrogen and oxygen atoms serve as active adsorption centers.
Aromatic Rings: The two phenyl rings provide a source of π-electrons for interaction with the metal surface and increase the surface coverage area.
Chloro Substituent: The electronegative chlorine atom can influence the electron density distribution of the molecule, potentially enhancing its adsorption onto the charged metal surface.
Studies on structurally similar compounds have demonstrated high inhibition efficiencies. For example, a novel bis-phenylurea-based aliphatic amine achieved 95.1% efficiency for carbon steel in 1.0 M HCl, nih.gov while other urea-based surfactants have also shown excellent performance. rsc.org The adsorption of these inhibitors typically follows the Langmuir isotherm, indicating the formation of a monolayer on the metal surface, and can involve a mix of physical (electrostatic) and chemical (coordinative) interactions. nih.gov
Table 3: Inhibition Efficiency of Various Urea Derivatives on Steel in Acidic Media
Inhibitor Compound Metal Corrosive Medium Concentration Inhibition Efficiency (%) Reference Bis-phenylurea aliphatic amine (BPUA) Carbon Steel 1.0 M HCl 50 mg L⁻¹ 95.1% researchgate.net 1,3-bis(1-phenylethyl) urea Carbon Steel 1.0 M HCl 80 mg L⁻¹ ~72% researchgate.net 1,3-bis(hydroxymethyl) urea (BHMU) Cold Rolled Steel 1.0 M HCl 20.0 mM >85% nih.gov Urea-based cationic fluorosurfactant (FUS-12) Carbon Steel 15% HCl 0.5 mM 97.6% researchgate.net
Urea is the world's most widely used nitrogen fertilizer due to its high nitrogen content (46%). mdpi.commdpi.com However, its high solubility leads to rapid hydrolysis in soil, resulting in significant nitrogen loss through ammonia volatilization and nitrate (B79036) leaching. mdpi.comresearchgate.net To address this, modified fertilizer technologies focus on controlling the release of urea to synchronize nitrogen availability with crop demand.
The primary chemical modification strategies involve reacting urea to form less soluble compounds. These methods are distinct from physical coating techniques.
Urea-Aldehyde Condensation: Urea is reacted with aldehydes, most commonly formaldehyde, to produce polymers like Urea-Formaldehyde (UF). These are mixtures of methylene (B1212753) urea oligomers with varying chain lengths and solubilities, which break down slowly in the soil to release nitrogen. mdpi.comsemanticscholar.org
Isobutylidene Diurea (IBDU): This compound is formed by reacting urea with isobutyraldehyde. Its nitrogen release is governed by slow chemical hydrolysis, with the rate being dependent on soil pH, temperature, and particle size. semanticscholar.org
The compound Urea, [(3-chlorophenyl)phenylmethyl]- is not itself a fertilizer, as its complex organic structure would make it an inefficient source of simple nitrogen. Instead, its relevance in agrochemicals would likely be as an intermediate in the synthesis of a biologically active molecule, such as a herbicide or pesticide. Many commercial herbicides are substituted ureas, which act by inhibiting photosynthesis in target weeds. While there is no direct evidence of Urea, [(3-chlorophenyl)phenylmethyl]- being used in current commercial products, its structure is consistent with those found in this class of agrochemicals.
Table 4: Common Chemically Modified Slow-Release Urea Fertilizers
Fertilizer Type Reactants Primary Release Mechanism Key Characteristics Reference Urea-Formaldehyde (UF) Urea + Formaldehyde Microbial Decomposition Release rate depends on oligomer chain length and microbial activity. [5, 24] Isobutylidene Diurea (IBDU) Urea + Isobutyraldehyde Chemical Hydrolysis Release is primarily controlled by soil moisture and temperature; less dependent on microbes. Crotonylidene Diurea (CDU) Urea + Acetaldehyde Chemical Hydrolysis & Microbial Decomposition Slower release than IBDU, influenced by particle size.
Conclusion and Future Research Directions
Synthesis of Key Academic Contributions Regarding Urea (B33335), [(3-chlorophenyl)phenylmethyl]- and its Analogues
The academic landscape surrounding unsymmetrical ureas, particularly those bearing both aryl and benzyl (B1604629) moieties like Urea, [(3-chlorophenyl)phenylmethyl]-, is rich and varied. Research has largely focused on the synthesis, conformational analysis, and biological activities of analogous structures. The core urea functionality is recognized for its capacity to form robust hydrogen bonds, a feature that underpins its utility in medicinal chemistry and supramolecular assembly.
Key contributions in the field include the development of various synthetic routes to unsymmetrical ureas. The classical and most widely employed method involves the reaction of an isocyanate with an amine. nih.gov In the context of the target molecule, this would involve reacting 3-chlorophenyl isocyanate with (phenylmethyl)amine or phenyl isocyanate with (3-chlorophenyl)methylamine.
Another significant area of research has been the study of conformational preferences in N,N'-diarylureas and related compounds. Spectroscopic methods combined with computational calculations have shown that N,N'-diarylureas predominantly adopt a trans-trans conformation in solution. researchgate.net The introduction of an alkyl or benzyl group, as in N-aryl-N'-benzyl ureas, influences this conformational landscape, which in turn affects the molecule's interaction with biological targets or its self-assembly behavior. Structure-activity relationship (SAR) studies on N-aryl-N'-benzyl urea derivatives have identified them as potent antagonists for receptors like TRPV1, highlighting the importance of this structural motif in drug discovery. nih.gov
Identification of Unexplored Methodological Avenues in Synthetic Chemistry
While traditional synthetic methods for ureas are well-established, there are several unexplored avenues, particularly concerning greener and more efficient protocols. The standard synthesis often involves isocyanates, which can be hazardous. nih.gov Future methodological developments could focus on avoiding such reagents.
Recent advancements have pointed towards promising alternatives:
Hypervalent Iodine Reagents: The use of reagents like PhI(OAc)₂ to mediate the coupling of amides and amines presents a metal-free, mild-condition approach to unsymmetrical ureas. mdpi.comresearchgate.net The application of this methodology to the synthesis of Urea, [(3-chlorophenyl)phenylmethyl]- and its derivatives remains an unexplored but potentially fruitful area.
Catalytic Carbonylation: Transition-metal-catalyzed carbonylation of amines offers a direct route to ureas, bypassing the need for pre-formed isocyanates. mdpi.com Exploring different catalytic systems for the specific synthesis of N-aryl-N'-benzyl ureas could lead to more atom-economical processes.
Flow Chemistry: The synthesis of urea derivatives in continuous flow reactors could offer improved safety, scalability, and product purity compared to batch processes. This avenue is particularly relevant for reactions involving hazardous intermediates.
A comparative table of synthetic methodologies is presented below:
| Methodology | Reagents | Advantages | Disadvantages |
| Isocyanate-Amine Reaction | Isocyanate, Amine | High yield, well-established | Isocyanates can be toxic/moisture-sensitive |
| Phosgene (B1210022) Equivalents | e.g., Triphosgene, CDI | Avoids gaseous phosgene | Still involves hazardous reagents |
| Hypervalent Iodine | PhI(OAc)₂, Amide, Amine | Metal-free, mild conditions | Stoichiometric oxidant required |
| Catalytic Carbonylation | CO, Amines, Catalyst | Atom-economical | Requires pressure and catalyst development |
Opportunities for Advanced Spectroscopic and Computational Investigations
The structural dynamics of Urea, [(3-chlorophenyl)phenylmethyl]- present a compelling subject for advanced spectroscopic and computational analysis. While general characteristics can be inferred from analogues, a detailed investigation of this specific molecule is lacking.
Spectroscopic Investigations:
NMR Spectroscopy: Advanced 2D NMR techniques (COSY, HSQC, HMBC, NOESY) could fully elucidate the proton and carbon environments and provide insights into the through-bond and through-space correlations, confirming the connectivity and conformational preferences of the molecule.
Infrared (IR) Spectroscopy: The position and shape of the N-H and C=O stretching bands in the IR spectrum are sensitive to hydrogen bonding. nih.gov Variable-temperature and concentration-dependent IR studies could quantify the strength and nature of intermolecular hydrogen bonding.
Chiroptical Spectroscopy: For chiral analogues of Urea, [(3-chlorophenyl)phenylmethyl]-, techniques like Electronic Circular Dichroism (ECD) could be employed to study their stereochemical properties and conformational dynamics in solution. acs.org
A table of expected spectroscopic data for the target compound is provided below, based on data from similar structures:
| Technique | Expected Chemical Shifts / Frequencies | Interpretation |
| ¹H NMR (in CDCl₃) | δ 7.0-7.5 (m, Ar-H), δ 6.5-6.8 (br s, NH), δ 4.4 (d, CH₂) | Aromatic protons, Urea NH protons, Benzylic CH₂ protons |
| ¹³C NMR (in CDCl₃) | δ 155-158 (C=O), δ 120-140 (Ar-C), δ 45-50 (CH₂) | Carbonyl carbon, Aromatic carbons, Benzylic carbon |
| FT-IR (KBr Pellet) | 3300-3400 cm⁻¹ (N-H stretch), 1630-1660 cm⁻¹ (C=O stretch) | Amide N-H and Carbonyl group vibrations |
Computational Investigations:
Density Functional Theory (DFT): DFT calculations can be used to predict the stable conformers, vibrational frequencies, and NMR chemical shifts, providing a theoretical basis for experimental observations. researchgate.net
Molecular Dynamics (MD) Simulations: MD simulations can explore the conformational landscape of the molecule in different solvents and over time, revealing its dynamic behavior and interactions with its environment. researchgate.net
Quantum Theory of Atoms in Molecules (QTAIM): This method can be used to analyze the electron density to characterize the strength and nature of intramolecular and intermolecular hydrogen bonds.
Prospects for Novel Supramolecular Architectures and Advanced Functional Materials
The hydrogen-bonding capabilities of the urea moiety are a cornerstone for the construction of supramolecular architectures. The N-H protons act as hydrogen bond donors, while the carbonyl oxygen is an effective acceptor. This directional bonding can be exploited to create predictable assemblies like tapes, ribbons, and helices.
For Urea, [(3-chlorophenyl)phenylmethyl]-, the presence of two distinct substituents offers opportunities for creating more complex and functional supramolecular systems. The interplay between N-H···O=C hydrogen bonding and π-π stacking interactions involving the aromatic rings could lead to the formation of unique crystal packing motifs.
Future prospects in this area include:
Anion Recognition and Transport: The urea scaffold is a well-known motif for anion binding. By incorporating Urea, [(3-chlorophenyl)phenylmethyl]- into larger, pre-organized structures, it may be possible to create receptors and transporters for specific anions like chloride or carboxylates. researchgate.net
Organocatalysis: Thiourea analogues have been extensively used as hydrogen-bond donors in organocatalysis. The corresponding urea derivatives, while weaker donors, could be explored for their catalytic activity in specific reactions.
Liquid Crystals: The rigid aromatic groups combined with the flexible urea linker could impart liquid crystalline properties to certain derivatives of this compound. researchgate.net
Broader Implications for Fundamental Organic Chemistry and Interdisciplinary Sciences
The study of Urea, [(3-chlorophenyl)phenylmethyl]- and its analogues has broader implications that extend beyond the molecule itself.
Fundamental Organic Chemistry:
Understanding Non-Covalent Interactions: Detailed studies of the conformational and packing arrangements of these molecules contribute to the fundamental understanding of hydrogen bonding, π-π stacking, and halogen bonding.
Reaction Mechanism Studies: Investigating novel synthetic routes provides deeper insights into reaction mechanisms, such as those involving hypervalent iodine reagents or transition metal catalysts. mdpi.com
Interdisciplinary Sciences:
Medicinal Chemistry: The N-aryl-N'-benzylurea scaffold is a "privileged structure" in drug discovery, appearing in numerous kinase inhibitors and other therapeutic agents. mdpi.comfrontiersin.org Further exploration of this class of compounds could lead to the development of new drugs for a variety of diseases.
Materials Science: The self-assembly properties of these ureas make them attractive building blocks for the bottom-up fabrication of functional materials, such as gels, porous solids, and components for molecular electronics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
